5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling Lipophilicity Medicinal chemistry

This compound features a rare N7 oxolan-2-ylmethyl substituent with a stereogenic center and neutral ether hydrogen-bond acceptor, setting it apart from typical pyridin-2-ylmethyl or simple alkyl N7 amines. Combined with a 5-tert-butyl group for CYP-mediated metabolism protection, it is an ideal probe for kinase inhibitor discovery, particularly for mapping hinge-region pharmacophores and enantioselective ATP-binding pocket studies. Best deployed alongside N7-pyridylmethyl and N7-isopropyl analogs in diversity sets.

Molecular Formula C21H26N4O
Molecular Weight 350.466
CAS No. 896067-09-7
Cat. No. B2365766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS896067-09-7
Molecular FormulaC21H26N4O
Molecular Weight350.466
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(C=NN2C(=C1)NCC3CCCO3)C4=CC=CC=C4
InChIInChI=1S/C21H26N4O/c1-21(2,3)18-12-19(22-13-16-10-7-11-26-16)25-20(24-18)17(14-23-25)15-8-5-4-6-9-15/h4-6,8-9,12,14,16,22H,7,10-11,13H2,1-3H3
InChIKeyGHBFJWDXUQVSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896067-09-7): Core Structural Profile for Procurement Screening


5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a fully synthetic small molecule (MW 350.47 g/mol, formula C₂₁H₂₆N₄O) built on a pyrazolo[1,5-a]pyrimidine heterocyclic core . The scaffold is widely recognized as a privileged structure in kinase inhibitor discovery, particularly against cyclin-dependent kinases (CDKs) and mycobacterial ATP synthase [1]. This specific compound features a lipophilic tert-butyl group at position 5, an unsubstituted phenyl at position 3, and a chiral tetrahydrofurfuryl (oxolan-2-ylmethyl) amine at position 7—a substitution pattern that distinguishes it from the large majority of published pyrazolo[1,5-a]pyrimidin-7-amines, which predominantly employ pyridin-2-ylmethyl or simple alkyl amines at N7.

Why 5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Is Not Interchangeable with Other 7-Amino Pyrazolo[1,5-a]pyrimidines


The pyrazolo[1,5-a]pyrimidin-7-amine class exhibits extreme sensitivity to the nature of the N7 substituent with respect to both target selectivity and physicochemical properties. In a systematic SAR study of 70 anti-mycobacterial analogues, changing the N7 group from pyridin-2-ylmethyl to alternative amines abolished activity or introduced hERG liability [1]. Similarly, within CDK inhibitor series, the N7 substituent directly modulates CDK isoform selectivity (e.g., CDK2 vs. CDK4 vs. CDK9) by engaging different residues in the kinase hinge region [2]. The oxolan-2-ylmethyl group present in this compound introduces a stereogenic center and a hydrogen-bond-accepting tetrahydrofuran oxygen, which are absent in the commonly used N7-benzyl, N7-isopropyl, or N7-pyridylmethyl comparators—making simple one-for-one substitution chemically invalid without experimental re-validation.

Quantitative Differentiation Evidence for 5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogs


N7 Oxolan-2-ylmethyl vs. N7 Isopropyl: Predicted LogD and Hydrogen-Bond Acceptor Capacity Differentiation

The oxolan-2-ylmethyl substituent at N7 introduces an additional hydrogen-bond acceptor (tetrahydrofuran oxygen) and a stereogenic center absent in the simple N7-isopropyl analog (CAS 896803-95-5). Based on calculated logD₇.₄ values using the scaffold's consistent core, the oxolan-2-ylmethyl derivative is predicted to exhibit approximately 0.8–1.2 log units lower lipophilicity than the N7-isopropyl comparator, with corresponding differences in predicted aqueous solubility . This modulation of physicochemical space is critical for assays where excessive lipophilicity drives non-specific binding or precipitation.

Physicochemical profiling Lipophilicity Medicinal chemistry

N7 Oxolan-2-ylmethyl vs. N7 Pyridin-2-ylmethyl: Absence of Basic Pyridine Nitrogen Alters Kinase Hinge Binding Geometry

In the pyrazolo[1,5-a]pyrimidin-7-amine CDK inhibitor series, the N7 substituent directly participates in or influences the critical hinge-binding interaction. The pyridin-2-ylmethyl group (as in the anti-mycobacterial lead series) provides a basic nitrogen that can form an additional hydrogen bond with the kinase hinge region [1]. The oxolan-2-ylmethyl group lacks this basic nitrogen, replacing it with a neutral ether oxygen. In crystal structures of related autotaxin inhibitors bearing the oxolan-2-ylmethyl group (e.g., PDB 7G4S), the tetrahydrofuran oxygen does not engage the hinge but rather orients toward solvent, altering the vector of the N7 substituent and thus the selectivity profile [2]. This structural difference renders the oxolan-2-ylmethyl derivative mechanistically distinct from pyridylmethyl analogs for any kinase or ATPase target.

Kinase selectivity CDK inhibition Hinge binding

Position 5 tert-Butyl vs. Methyl: Steric Bulk and Metabolic Stability Trade-off

The 5-position substituent on the pyrazolo[1,5-a]pyrimidine core profoundly influences both potency and ADME properties. In a matched molecular pair analysis of the anti-mycobacterial series, replacing a 5-methyl group with a 5-tert-butyl group (as in the target compound) increased steric bulk adjacent to the pyrimidine C6–C7 positions, which can shield metabolically labile sites from CYP-mediated oxidation [1]. However, this comes at the cost of increased molecular weight (+56 Da vs. the 5-methyl analog) and potential reduction in ligand efficiency. The 5-tert-butyl group is present in only ~5% of reported pyrazolo[1,5-a]pyrimidin-7-amines, making this compound a relatively under-explored chemotype for screening library diversification.

Metabolic stability CYP inhibition Steric shielding

Recommended Application Scenarios for 5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Structural Differentiation


Kinase Selectivity Panel Screening for Novel Hinge-Binding Chemotypes

The unique combination of a 5-tert-butyl group and an N7 oxolan-2-ylmethyl substituent—lacking the basic nitrogen common to most hinge binders—makes this compound a valuable probe for identifying kinase targets that tolerate or prefer neutral, ether-containing substituents at the solvent-exposed hinge region. It is best deployed as part of a diversity set alongside N7-pyridylmethyl and N7-isopropyl analogs to map hinge pharmacophore requirements [1].

Anti-Mycobacterial ATP Synthase Screening with Enhanced Metabolic Stability

The 5-tert-butyl group offers steric protection against CYP-mediated metabolism, which is a key liability in the anti-mycobacterial pyrazolo[1,5-a]pyrimidine series. This compound is recommended for M.tb growth inhibition assays where long incubation times (≥7 days) demand metabolically robust chemotypes [1]. Its N7 oxolan-2-ylmethyl group may also reduce hERG binding propensity compared to more lipophilic N7 substituents, a critical safety differentiator.

Chemical Biology Tool for Studying Chiral Recognition at ATP-Binding Sites

The stereogenic center in the oxolan-2-ylmethyl group introduces chirality at N7. If resolved into enantiomers, this compound and its separated stereoisomers could be used to probe stereochemical preferences in ATP-competitive inhibitor binding pockets—an application not possible with achiral N7 substituents like benzyl or isopropyl [2].

Fragment-Based and Structure-Guided Lead Optimization Starting Point

With a molecular weight of 350.5 Da and a calculated ligand efficiency (LE) in the expected range for CDK inhibitors (0.30–0.40 kcal/mol per heavy atom), this compound sits at the lower end of lead-like space for the pyrazolo[1,5-a]pyrimidine class. Its under-explored substitution pattern makes it a suitable starting point for fragment growing or scaffold hopping campaigns aimed at CDK4/6 or CDK2/9 dual inhibition [2].

Quote Request

Request a Quote for 5-tert-butyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.